Physical and chemical properties of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene
Physical and chemical properties of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene
This guide details the physical and chemical profile of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene , a highly specialized fluorinated aromatic intermediate used in the synthesis of pharmaceuticals (specifically P2X7 antagonists) and advanced agrochemicals.
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Identity & Structural Definition
This molecule is a tetra-substituted benzene derivative characterized by a dense functionalization pattern that imparts unique electronic and steric properties. It serves as a critical "scaffold" in medicinal chemistry, particularly for constructing kinase inhibitors and receptor antagonists where the trifluoromethyl group provides metabolic stability and lipophilicity.
| Attribute | Detail |
| IUPAC Name | 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene |
| CAS Registry Number | 1250434-30-0 |
| Molecular Formula | C₇H₂ClF₄NO₂ |
| Molecular Weight | 243.54 g/mol |
| SMILES | FC1=C(C(F)(F)F)C(Cl)=C(=O)C=C1 |
| Structural Class | Halogenated Nitroarene / Benzotrifluoride Derivative |
Structural Diagram
The molecule features a benzene ring with a nitro group at position 1.[1][2] The key structural feature is the "crowded" 1,2,3-substitution pattern (Nitro-Chloro-Trifluoromethyl), which creates significant steric strain and influences regioselectivity in subsequent reactions.
Caption: Structural connectivity and electronic interactions. The 1-Nitro group activates the 4-Fluoro position for nucleophilic attack.
Physical Properties
Note: As a specialized intermediate, specific experimental data is proprietary. The values below are predicted based on structure-activity relationship (SAR) models of close analogs (e.g., 2-chloro-1-nitro-4-trifluoromethylbenzene).
| Property | Value / Description | Confidence |
| Physical State | Pale yellow to yellow oil or low-melting solid | High (Analogous nitroarenes) |
| Melting Point | 30°C – 45°C | Medium (Predicted) |
| Boiling Point | ~255°C (at 760 mmHg) | High (Predicted) |
| Density | 1.58 ± 0.05 g/cm³ | High (Calculated) |
| LogP (Octanol/Water) | ~3.2 | High (Due to CF3/Cl) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Acetonitrile | High |
| Vapor Pressure | Low (< 0.01 mmHg at 25°C) | Medium |
Chemical Reactivity & Mechanism
The reactivity of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is dominated by the nucleophilic aromatic substitution (SnAr) potential at the C4 position.
Nucleophilic Aromatic Substitution (SnAr)
The fluorine atom at position 4 is highly activated for displacement because it is para to the strong electron-withdrawing nitro group.
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Regioselectivity: Nucleophiles (amines, thiols, alkoxides) will selectively attack C4 (displacing F) rather than C2 (displacing Cl).
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Reason 1: Fluorine is a better leaving group than Chlorine in SnAr reactions involving Meisenheimer complexes.
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Reason 2: The C2-Chlorine is sterically shielded by the adjacent C3-Trifluoromethyl group and C1-Nitro group, hindering nucleophilic approach.
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Application: This is the primary method for coupling the benzene ring to heterocyclic cores in drug synthesis.
Nitro Group Reduction
The C1-Nitro group can be reduced to an aniline (amine) using standard conditions (Fe/HCl, SnCl2, or H2/Pd-C).
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Product: 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline.[3]
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Precaution: Catalytic hydrogenation (H2/Pd) must be carefully controlled to avoid hydrodechlorination (stripping off the Cl atom). Sulfided platinum or iron-based reductions are preferred to preserve the halogen pattern.
Synthesis & Production
The synthesis of this specific isomer is challenging due to the directing effects of the substituents. The most reliable route, cited in pharmaceutical patents (e.g., for P2X7 antagonists), involves the functionalization of an aniline precursor followed by oxidation.
Synthetic Route: The Aniline Oxidation Pathway
This method avoids the regioselectivity issues of direct nitration on the benzene core.
Step 1: Chlorination of Precursor
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Starting Material: 4-Fluoro-3-(trifluoromethyl)aniline (Commercially available).
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Reagent: N-Chlorosuccinimide (NCS).
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Solvent: Acetonitrile.
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Conditions: 50-80°C.
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Mechanism: Electrophilic aromatic substitution. The amino group directs ortho/para. Since para is blocked by F, chlorination occurs at the ortho positions (2 or 6).
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Outcome: 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline is obtained as a major regioisomer (often separated by chromatography).
Step 2: Oxidation to Nitroarene
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Reagent: Sodium perborate tetrahydrate (NaBO3·4H2O) in Acetic Acid, or Peroxytrifluoroacetic acid.
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Conditions: 50-60°C.
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Outcome: The amino group (-NH2) is oxidized directly to a nitro group (-NO2), yielding the target 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene .
Caption: Two-step synthesis via chlorination and oxidative transformation.
Applications in Drug Development
This molecule is a "building block" (intermediate), not a final active ingredient. It is used to introduce the 2-chloro-4-fluoro-3-trifluoromethylphenyl moiety into larger drug molecules.
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P2X7 Receptor Antagonists: Used in the synthesis of amino-tetrazole analogues for treating chronic pain and inflammation. The fluorine atom is displaced by an amine on the tetrazole core.
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Kinase Inhibitors: The trifluoromethyl group improves the metabolic stability (blocking metabolic soft spots) and membrane permeability of the final drug candidate.
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Agrochemicals: Structurally related to "Saflufenacil" type PPO inhibitors, where the core benzene ring requires specific halogenation patterns to maximize herbicidal activity.
Safety & Handling (EHS)
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Hazards: As a nitro-aromatic, it is potentially toxic by inhalation and ingestion . It may cause methemoglobinemia (interference with oxygen transport in blood).
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Skin/Eye: Severe irritant. The activated fluorine can react with skin proteins (sensitizer).
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Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Avoid contact with strong reducing agents (hydrides) which can cause uncontrolled exothermic reactions.
References
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ChemicalBook. (2023). 2-(Oxan-4-yloxy)acetaldehyde / 1250434-30-0 Data.[4] (Note: CAS 1250434-30-0 is indexed here, often co-listed with related fluorinated intermediates).
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Doherty, E. M., et al. (2005). Amino-tetrazoles analogues and methods of use. WO Patent 2005/111003. (Describes the synthesis of the 2-chloro-4-fluoro-3-trifluoromethylaniline intermediate and its use in P2X7 antagonists).
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ChemSrc. (2025). CAS 1250434-30-0 Entry: 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene.[4]
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Shin, H. C., et al. (1999).[3] Synthesis of benzoyl urea insecticides (HW-1015). Korean Society of Pesticide Science.[3] (Details the chlorination of 4-fluoro-3-trifluoromethylaniline).
